molecular formula C5H8O2 B046184 trans-2-Methylcyclopropanecarboxylic acid CAS No. 10487-86-2

trans-2-Methylcyclopropanecarboxylic acid

Cat. No. B046184
CAS RN: 10487-86-2
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-QWWZWVQMSA-N
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Description

Synthesis Analysis

The scalable synthesis of trans-2-methylcyclopropanecarboxylic acid involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide, showcasing a significant improvement in yield through optimal reaction parameters (Delhaye et al., 2007). Additionally, the synthesis of enantiomerically pure cis-2-methylcyclopropanecarboxylic acid, a related compound, employs double-asymmetric Simmons-Smith cyclopropanation, illustrating the versatility in the synthetic approach to these molecules (Onoda et al., 1996).

Molecular Structure Analysis

The structural and conformational details of related cyclopropane derivatives have been elucidated using X-ray methods, revealing insights into the spatial arrangement and interactions within these molecules (Korp et al., 1983).

Chemical Reactions and Properties

Trans-2-methylcyclopropanecarboxylic acid undergoes various chemical reactions, including cyclopropanation and ring-opening processes. Lewis acid-mediated ring-opening reactions of cyclopropane dicarboxylates have been explored, leading to the formation of cyclopentene derivatives and E,E-1,3-dienes, demonstrating the reactive versatility of these compounds (Thangamani & Srinivasan, 2017).

Scientific Research Applications

Field

This application falls under the field of Chemical Physics .

Application

The compound is used in the study of reversible trans-cis geometric isomerization reactions .

Method

The method involves using gas-phase electron-vibration–vibration two-dimensional infrared (EVV 2DIR) spectroscopy . This technique is used to distinguish between the trans and cis isomers of 2-methylcyclopropanecarboxylic acid (MCA), which is not possible with linear infrared spectroscopy experiments .

Results

The spectral signatures between trans- and cis-MCA are well resolved in ab initio calculated gas-phase EVV 2DIR spectra . This technique can be used to in situ detect the concentration ratio of each species in the reversible reaction processes .

Thermophysical Property Data

Field

This application is in the field of Thermodynamics .

Application

The compound is used in the generation of critically evaluated thermodynamic property data for pure compounds .

Method

The method involves dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Results

The data generated includes properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, refractive index as a function of wavelength and temperature, viscosity, thermal conductivity, and enthalpy of formation .

Biodevices

Field

This application is in the field of Biomedical Engineering .

Application

The compound is used in the design, synthesis, and application of polymers for biodevices with characteristic length scales ranging from millimeters to nanometers . This includes applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

Method

The method involves the use of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers, which can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Results

The results show that this property is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .

Synthesis

Field

This application is in the field of Organic Chemistry .

Application

The compound is used in the development of a scalable process for its synthesis .

Method

The method involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey’s ylide) . This well-known reaction is generally low yielding and very challenging to scale up as it involves highly reactive reagents .

Results

The results show that a scalable process has been developed for the synthesis of trans-2-methylcyclopropanecarboxylic acid .

Bioinspired Materials

Field

This application is in the field of Materials Science .

Application

The compound is used in the design of bioinspired materials, which have attracted attention in a wide range of fields . Among these materials, a polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .

Method

The method involves the use of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers, which can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Results

This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . This property is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .

Scalable Synthesis

Field

This application is in the field of Chemical Engineering .

Application

The compound is used in the development of a scalable process for its synthesis .

Method

The method involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey’s ylide) . This well-known reaction is generally low yielding and very challenging to scale up as it involves highly reactive reagents .

Results

The results show that a scalable process has been developed for the synthesis of trans-2-methylcyclopropanecarboxylic acid .

Safety And Hazards

Trans-2-Methylcyclopropanecarboxylic acid may be harmful if swallowed and can cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242652
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methylcyclopropanecarboxylic acid

CAS RN

6202-94-4, 10487-86-2
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6202-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-methylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
L Delhaye, C Stevens, A Merschaert… - … Process Research & …, 2007 - ACS Publications
… synthesis of trans-2-methylcyclopropanecarboxylic acid via the … (1)trans-2-Methylcyclopropanecarboxylic acid 3 has been … of highly pure trans-2-methylcyclopropanecarboxylic acid 3. …
Number of citations: 15 pubs.acs.org
T Sugita, Y Inouye - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… On the basis of this chemical conversion, (-)trans-2-methylcyclopropanecarboxylic acid can be assigned the 1R : 2R absolute configuration. The predictions of the direction and the …
Number of citations: 30 www.journal.csj.jp
L Delhaye, A Merschaert, P Delbeke… - … process research & …, 2007 - ACS Publications
… optical resolution of racemic trans-2-methylcyclopropanecarboxylic acid. This latter method … as it affords optically pure trans-2-methylcyclopropanecarboxylic acid in only 25% yield after …
Number of citations: 29 pubs.acs.org
DE Applequist, AH Peterson - Journal of the American Chemical …, 1961 - ACS Publications
… The estimated maximum contamination by trans-2methylcyclopropanecarboxylic acid was 5%. Carbonation of 2-Methylcyclopropyllithium from trans2-Methylcyclopropyl Bromide.—A …
Number of citations: 99 pubs.acs.org
GD Andrews, JE Baldwin - Journal of the American Chemical …, 1976 - ACS Publications
… converted, by esterification, lithium aluminumhydride (LAH) reduction, mesylation, LAH reduction, and destructive ozonolysis,to (+)-(\S,2S)-trans2-methylcyclopropanecarboxylic acid, [a]…
Number of citations: 75 pubs.acs.org
AH Peterson - 1960 - search.proquest.com
pCTROPHILIC DISPLACEMENTS ON THE Page 1 gȚEREOCHEMISTRY OF HOMOLYTIC AND pCTROPHILIC DISPLACEMENTS ON THE CYCLOPROPANE RING GE ALAN …
Number of citations: 2 search.proquest.com
Y Okamoto, CG Overberger - Macromolecules, 1974 - ACS Publications
… spectra of model compounds, (±)-trans-2-methylcyclopropanecarboxylic acid azetidide (I), (+)-frans-cyclopropanedicarboxylic acid diazetidide (II), 2,6-di[(±)-frares-2-…
Number of citations: 10 pubs.acs.org
RH Newman-Evans, RJ Simon… - The Journal of Organic …, 1990 - ACS Publications
… Racemic 2 was easily prepared by reduction of trans2-methylcyclopropanecarboxylic acid followed by Wittig reaction with benzylidenetriphenylphosphorane. This was not a satisfactory …
Number of citations: 107 pubs.acs.org
CG Overberger, Y Okamoto, V Bulacovschi - Macromolecules, 1975 - ACS Publications
Optically active polyamides derived from either (+)-(S)-trons-1, 2-cy clopropanedicarboxy lie acid [(+)-C3] or (+)-and (-)-trans-l, 2-cyclohexanedicarboxylic acids [(+)-and (—)-C6] with 2, 6…
Number of citations: 27 pubs.acs.org
DE Applequist, AH Peterson - Journal of the American Chemical …, 1960 - ACS Publications
… (93%) of trans2-methylcyclopropanecarboxylic acid, bp 96.0-97.0 (16 mm. ), m25d 1.4348. … (89%) of trans-2methylcyclopropanecarboxylic acid, bp 90-91 (11 mm.), b25d 1.4369. …
Number of citations: 51 pubs.acs.org

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